Cas no 2034431-78-0 (7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane)
![7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/2034431-78-0x500.png)
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- [7-(2,5-Difluorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl][2-(trifluoromethyl)phenyl]methanone
- 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
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- インチ: 1S/C19H16F5NOS/c20-12-5-6-16(21)14(11-12)17-7-8-25(9-10-27-17)18(26)13-3-1-2-4-15(13)19(22,23)24/h1-6,11,17H,7-10H2
- InChIKey: OXYDOWAOCJSVDV-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(C2=CC(F)=CC=C2F)SCC1)(C1=CC=CC=C1C(F)(F)F)=O
じっけんとくせい
- 密度みつど: 1.347±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 476.9±45.0 °C(Predicted)
- 酸性度係数(pKa): -2.52±0.40(Predicted)
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-3018-25mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-1mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-2mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-10mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-75mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-20mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-4mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-40mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-10μmol |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-3018-3mg |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane |
2034431-78-0 | 3mg |
$63.0 | 2023-09-08 |
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane 関連文献
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepaneに関する追加情報
Introduction to 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 2034431-78-0)
7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane, identified by the CAS number 2034431-78-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazepane class, a heterocyclic structure known for its diverse biological activities. The presence of fluorine atoms and a benzoyl group at specific positions in its molecular framework imparts unique chemical and pharmacological properties, making it a promising candidate for further research and development.
The molecular structure of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is characterized by a central thiazepane ring fused with a benzoyl moiety and an aromatic ring substituted with fluorine atoms. The 2,5-difluorophenyl group enhances the compound's lipophilicity and metabolic stability, while the trifluoromethyl group contributes to its binding affinity and selectivity. These structural features are critical in determining its interaction with biological targets, particularly enzymes and receptors involved in disease pathways.
In recent years, there has been growing interest in thiazepane derivatives due to their potential therapeutic applications. Studies have demonstrated that compounds within this class exhibit inhibitory activity against various enzymes and receptors associated with neurological disorders, cardiovascular diseases, and cancer. The specific substitution pattern in 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane makes it an attractive scaffold for drug discovery efforts aimed at modulating these targets.
One of the most compelling aspects of this compound is its interaction with the serotonin receptor system. Serotonin (5-hydroxytryptamine or 5-HT) plays a crucial role in regulating mood, cognition, and pain perception. Selective serotonin reuptake inhibitors (SSRIs) are widely used to treat depression and anxiety disorders. The structural features of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane suggest that it may interact with serotonin receptors in a manner similar to known therapeutic agents. Preliminary computational studies have indicated that this compound could exhibit high affinity for certain serotonin receptor subtypes, potentially leading to novel pharmacological effects.
Furthermore, the presence of fluorine atoms in the 2,5-difluorophenyl group not only influences the compound's pharmacokinetic properties but also enhances its binding stability through halogen bonding interactions. Halogen bonds are non-covalent interactions that can significantly strengthen molecular recognition processes. This feature makes 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane a valuable candidate for designing molecules with improved binding affinity and selectivity.
Recent advancements in spectroscopic techniques have allowed researchers to gain deeper insights into the conformational behavior of this compound. NMR spectroscopy studies have revealed that the thiazepane ring adopts specific conformations in solution, which are influenced by the electron-withdrawing effects of the benzoyl group and the electron-donating effects of the fluorine atoms. These structural insights are crucial for understanding how the compound interacts with biological targets at the molecular level.
The synthesis of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated aromatic rings requires precise control over reaction conditions to ensure high yields and purity. However, modern synthetic methodologies have made significant progress in facilitating such transformations. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex heterocyclic frameworks efficiently. These methods have been instrumental in synthesizing analogs of 7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane, allowing researchers to explore its pharmacological potential further.
In conclusion,7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS No. 2034431-78-0) represents a structurally intriguing compound with significant therapeutic potential. Its unique combination of fluorinated aromatic rings and a thiazepane core makes it an attractive scaffold for drug discovery efforts targeting neurological disorders and other diseases. As research continues to uncover new biological activities associated with thiazepane derivatives,7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane is poised to play a pivotal role in developing next-generation therapeutics.
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